
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt is a compound that features a phthalimide group (1,3-dioxoisoindolin-2-yl) linked to a polyethylene glycol (PEG) chain terminated with an amine group, and it is stabilized as a trifluoroacetic acid (TFA) salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt typically involves the following steps:
Formation of the Phthalimide Group: The phthalimide group can be synthesized by the condensation reaction of an aromatic primary amine with a maleic anhydride derivative.
Attachment of PEG Chain: The PEG chain is introduced through a nucleophilic substitution reaction where the amine group of PEG reacts with the phthalimide.
Formation of TFA Salt: The final step involves the formation of the TFA salt by reacting the amine-terminated PEG-phthalimide with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Condensation Reactions: Using large reactors to facilitate the condensation of aromatic primary amines with maleic anhydride derivatives.
Continuous Flow Systems: Employing continuous flow systems for the nucleophilic substitution reaction to attach the PEG chain.
Purification and Crystallization: Utilizing advanced purification techniques such as crystallization and chromatography to obtain high-purity TFA salt.
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Oxidation and Reduction: The phthalimide group can be involved in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve organic solvents like dichloromethane.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Hydrolysis: Decomposition products including phthalic acid and PEG.
Oxidation and Reduction: Oxidized or reduced forms of the phthalimide group.
Scientific Research Applications
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and solubility.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt involves:
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds like N-substituted phthalimides.
PEGylated Compounds: Molecules with PEG chains attached to various functional groups.
Uniqueness
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt is unique due to its combination of a phthalimide group and a PEG chain, which imparts both stability and solubility, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C12H14N2O4 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C12H14N2O4/c13-5-6-17-7-8-18-14-11(15)9-3-1-2-4-10(9)12(14)16/h1-4H,5-8,13H2 |
InChI Key |
PAVWNPJFQPZKEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


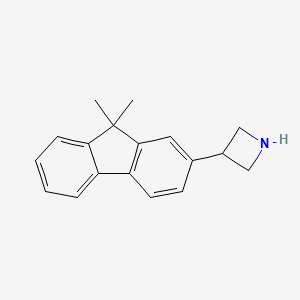

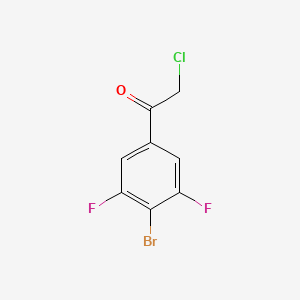
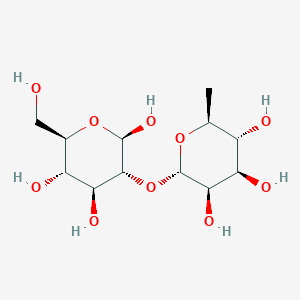
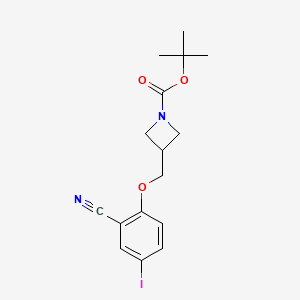

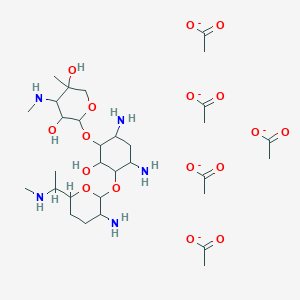
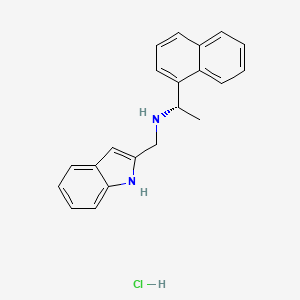
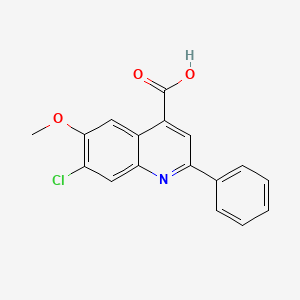
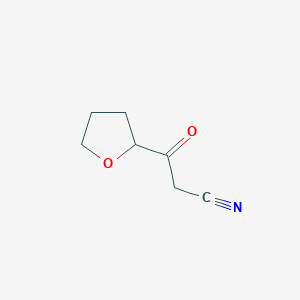
![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)
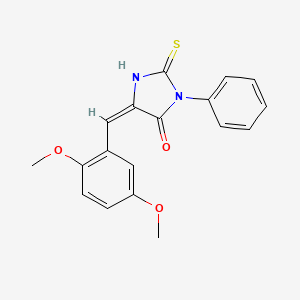
![[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)

